molecular formula C20H17FN2O3S3 B2701260 4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide CAS No. 941950-82-9

4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide

Cat. No. B2701260
CAS RN: 941950-82-9
M. Wt: 448.55
InChI Key: DINRZKDZFCFKJU-UHFFFAOYSA-N
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Description

The compound “4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide” is a complex organic molecule. It contains a fluorophenyl group, a sulfonyl group, a thiochromeno group, and a thiazolyl group, all attached to a butanamide backbone .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely confer a variety of properties to the molecule, including its reactivity, polarity, and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the other reactants present. The fluorophenyl, sulfonyl, thiochromeno, and thiazolyl groups could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could make the compound more electronegative, while the presence of a sulfonyl group could make it more polar .

Scientific Research Applications

Fluoroalkylative Aryl Migration

The study by He et al. (2015) demonstrates the synthetic utility of fluorinated sulfinate salts in the silver-catalyzed fluoroalkylation and aryl migration of conjugated N-arylsulfonylated amides. This process showcases the importance of these compounds in facilitating complex molecular transformations, highlighting their potential applications in organic synthesis and the development of new molecules with diverse biological activities (He et al., 2015).

Anticonvulsant Agents

Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety with demonstrated anticonvulsant activity. This research suggests the potential of structurally related compounds in the development of new therapeutic agents targeting neurological disorders (Farag et al., 2012).

Detection Techniques in Environmental Sciences

Wang et al. (2012) described a new fluorescent probe based on a sulfonamide bond for selective discrimination of toxic benzenethiols over aliphatic thiols, illustrating the compound's relevance in environmental monitoring and the detection of biologically active substances (Wang et al., 2012).

Antidiabetic Agents

Faidallah et al. (2016) explored the synthesis of fluoropyrazolesulfonylurea and thiourea derivatives as hypoglycemic agents, showcasing the potential biomedical application of similar sulfonamide compounds in managing diabetes and related metabolic disorders (Faidallah et al., 2016).

Spectroscopic and Theoretical Investigation

Budziak et al. (2019) conducted spectroscopic and theoretical investigations on 2-amino-1,3,4-thiadiazoles, which are structurally related, revealing their dual fluorescence effects and suggesting potential applications as fluorescence probes in biology and molecular medicine (Budziak et al., 2019).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S3/c21-13-7-9-14(10-8-13)29(25,26)11-3-6-18(24)22-20-23-19-15-4-1-2-5-16(15)27-12-17(19)28-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINRZKDZFCFKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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